![molecular formula C28H23N3 B2988921 N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine CAS No. 384368-31-4](/img/structure/B2988921.png)
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N,4-diphenylthiazol-2-amine derivatives were synthesized using the Hantzsch method . This three-step reaction occurred at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives were characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Scientific Research Applications
Catalytic Applications and Synthetic Methodology
- Rhodium(III)-Catalyzed C-H Amination : Research demonstrates efficient Rh-catalyzed ortho C-H amination of 2-arylquinazolin-4(3H)-one using N-benzoate alkylamines as the aminating agents. This process shows high efficiency and good functional group tolerance, leading to exclusive 2,6-bis-aminated products under mild conditions with good to excellent yields (Zhang et al., 2018).
- Synthesis and Alkylation of Quinazolines : Another study focused on the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, showcasing the versatility of quinazoline derivatives in organic synthesis. The process involves the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles, further highlighting methylation and hydrolysis steps to form respective amides (Gromachevskaya et al., 2017).
Potential Biological and Pharmacological Applications
- Anticancer and Apoptosis Induction : A study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer agent. This compound demonstrates significant blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models, highlighting the therapeutic potential of quinazoline derivatives (Sirisoma et al., 2009).
- Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from quinazoline compounds were evaluated for their antimicrobial activities. Some derivatives exhibited good or moderate activity against test microorganisms, suggesting quinazoline's role in developing new antimicrobial agents (Bektaş et al., 2007).
properties
IUPAC Name |
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3/c1-21-17-18-26-25(19-21)27(23-13-7-3-8-14-23)30-28(29-26)31(24-15-9-4-10-16-24)20-22-11-5-2-6-12-22/h2-19H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBYPQLDMSJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine |
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